molecular formula C15H19NO4S B2831231 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1903126-33-9

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2831231
CAS RN: 1903126-33-9
M. Wt: 309.38
InChI Key: NAENVKSKKVIXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether.


Molecular Structure Analysis

The tetrahydropyran ring in this compound is a common structural motif in many organic compounds, including some sugars like glucose . The benzo[d][1,3]dioxole moiety is a type of aromatic ether, which could contribute to the compound’s overall stability and reactivity.


Chemical Reactions Analysis

The tetrahydropyran ring and the benzo[d][1,3]dioxole moiety in this compound could potentially undergo a variety of chemical reactions. For example, tetrahydropyranyl ethers are known to be resilient to a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, tetrahydropyran is a colourless volatile liquid .

Mechanism of Action

The mechanism of action of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to have a protective effect on the liver, reducing liver damage caused by toxic chemicals.

Advantages and Limitations for Lab Experiments

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its antitumor activity can be easily measured using standard cell viability assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of new cancer therapies based on the compound. Another potential direction is the study of this compound's anti-inflammatory and antioxidant properties for the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-(bromomethyl)benzo[d][1,3]dioxole with tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting intermediate can then be converted to this compound by reacting with Boc2O in the presence of a catalyst such as DMAP.

Scientific Research Applications

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been studied extensively for its potential application in drug discovery. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, tetrahydropyran is known to be flammable and can cause skin irritation .

properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(11-1-2-13-14(9-11)20-10-19-13)16-5-8-21-12-3-6-18-7-4-12/h1-2,9,12H,3-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAENVKSKKVIXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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